Allyl bromide

Description

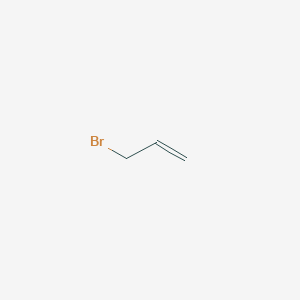

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHELZAPQIKSEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024442 | |

| Record name | Allyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl bromide appears as a clear colorless to light yellow liquid with an irritating unpleasant odor. Flash point 30 °F. Irritates eyes, skin, and respiratory system. Toxic by skin absorption. Denser than water and slightly soluble in water., Colorless to light yellow liquid with an irritating, unpleasant odor; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

158 °F at 760 mmHg (USCG, 1999), 71.3 °C at 760 mm Hg | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

28 °F (USCG, 1999), -1 °C, 30 °F (-1 °C) | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, chloroform, ether, carbon disulfide, carbon tetrachloride, In water, 3,835 mg/L at 25 °C | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4161 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.398 at 20 °C/4 °C | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.17 (Air = 1) | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

136.0 [mmHg] | |

| Record name | Allyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to light yellow liquid | |

CAS No. |

106-95-6 | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXQ8X2F74Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-182 °F (USCG, 1999), -119 °C | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Allyl Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl bromide (3-bromopropene) is a highly versatile organic halide that serves as a crucial building block in a myriad of synthetic applications, including the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1][2] Its reactivity, stemming from the presence of both a double bond and a labile bromine atom, makes it a potent alkylating agent.[3][4] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an examination of its key reaction pathways.

Physical Properties

This compound is a clear, colorless to light yellow liquid characterized by a pungent, acrid odor.[5][6] It is highly flammable and should be handled with appropriate safety precautions in a well-ventilated area.[7] The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃H₅Br | [2] |

| Molecular Weight | 120.98 g/mol | [5] |

| Appearance | Clear, colorless to light yellow liquid | [5][6] |

| Odor | Pungent, acrid | [5] |

| Density | 1.398 g/cm³ at 20 °C | [8] |

| Melting Point | -119 °C (-182 °F; 154 K) | [1][2] |

| Boiling Point | 71 °C (160 °F; 344 K) | [1][2] |

| Flash Point | -1 °C (30 °F) | [5] |

| Autoignition Temperature | 280 °C (536 °F) | [5] |

| Solubility in water | Slightly soluble (3.835 g/L at 25 °C) | [5] |

| Solubility in organic solvents | Miscible with alcohol, ether, chloroform, carbon tetrachloride, and acetone | [2][9] |

| Vapor Pressure | 147 mbar at 20 °C | [5] |

| Vapor Density | 4.2 (air = 1) | [5] |

| Refractive Index (n_D^20) | 1.4697 | [2] |

| log P (Octanol/Water Partition Coefficient) | 1.79 | [5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: the electrophilic nature of the carbon atom bonded to the bromine, and the reactivity of the carbon-carbon double bond.

Stability and Storage: this compound is stable under normal conditions but can decompose upon exposure to heat and light, forming hydrogen bromide.[1][7] It is also sensitive to moisture and air. For long-term storage, it should be kept in a cool, dry, well-ventilated area in a tightly sealed container, away from ignition sources and strong oxidizing agents.[8][10] Commercial preparations are often stabilized with propylene (B89431) oxide.

Reactivity: this compound is a reactive alkylating agent due to the stability of the resulting allyl cation, which is resonance-stabilized.[11] This makes the carbon-bromine bond susceptible to cleavage. It reacts readily with a wide range of nucleophiles in Sₙ2 reactions to introduce the allyl group.[3][12] The double bond can also undergo addition reactions, although substitution at the allylic position is often favored.

Key Reaction Pathways

Nucleophilic Substitution (Sₙ2): this compound is an excellent substrate for Sₙ2 reactions, where a nucleophile displaces the bromide ion. This is a cornerstone of its synthetic utility.

Grignard Reagent Formation: It reacts with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, allylmagnesium bromide, a valuable tool for forming carbon-carbon bonds.[3]

Allylic Bromination: While this compound is a product of allylic bromination of propene, understanding this reaction type is crucial for predicting side reactions and for the synthesis of more complex allylic bromides.[13][14] This reaction proceeds via a free-radical mechanism, often using N-bromosuccinimide (NBS) to maintain a low concentration of bromine.[14]

Experimental Protocols

Synthesis of this compound from Allyl Alcohol

This protocol is based on the reaction of allyl alcohol with hydrobromic acid, catalyzed by sulfuric acid.[15]

Materials:

-

Allyl alcohol (1.0 mol, 58.08 g)

-

Hydrobromic acid (48% aqueous solution, 250 g)

-

Concentrated sulfuric acid (98%, 150 g total)

-

5% Sodium carbonate solution

-

Anhydrous calcium chloride

-

Reaction flask with a stirrer, dropping funnel, and distillation setup

Procedure:

-

To a reaction flask equipped with a stirrer, dropping funnel, and distillation apparatus, add 250 g of 48% hydrobromic acid.

-

Slowly add 75 g of concentrated sulfuric acid to the hydrobromic acid while stirring.

-

Add 58 g (1.0 mol) of allyl alcohol to the mixture.

-

While stirring vigorously, slowly add the remaining 75 g of concentrated sulfuric acid from the dropping funnel.

-

Heat the reaction mixture to initiate the reaction and distill the this compound as it is formed. The reaction is typically complete within 30 minutes.[15]

-

Collect the distillate, which will be a mixture of this compound and water.

-

Wash the distillate with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a wash with water.[15]

-

Separate the organic layer and dry it over anhydrous calcium chloride.[15]

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at 69-72 °C.[15]

Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation to remove impurities and any remaining starting materials.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Ensure all glassware is dry.

-

Charge the distillation flask with the crude this compound and a few boiling chips.

-

Assemble the fractional distillation apparatus.

-

Begin heating the distillation flask gently.

-

Monitor the temperature at the head of the fractionating column.

-

Discard any initial low-boiling fractions.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 71 °C at atmospheric pressure).[1][2]

-

Stop the distillation before the flask goes to dryness.

-

Store the purified this compound in a tightly sealed container, protected from light.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

Typical GC-MS Conditions for Alkyl Halides:

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., VF-624ms), is suitable.[16]

-

Injector: Split/splitless injector, typically operated in split mode.

-

Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 40 °C) and increasing to a higher temperature (e.g., 250 °C) to separate components with different boiling points.

-

Carrier Gas: Helium or hydrogen.

-

MS Detector: Electron ionization (EI) source, with scanning in a mass range appropriate for the expected components (e.g., m/z 35-300).

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound.

Example HPLC Method:

-

Column: A reverse-phase column such as Newcrom R1.[17]

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., triethanolamine).[17]

-

Detection: UV detection at an appropriate wavelength.[17]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

-

Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[1][10] It is also corrosive and can cause severe skin and eye burns.[10]

-

Flammability: It is a highly flammable liquid and vapor.[1][10] Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[10] All handling should be done in a well-ventilated chemical fume hood.[7]

-

Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local regulations.

Conclusion

This compound's unique combination of physical and chemical properties makes it an indispensable reagent in organic synthesis. A thorough understanding of its characteristics, handling requirements, and reaction profiles is essential for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this important chemical intermediate.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. ALLY BROMIDE - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 6. stobec.com [stobec.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | 106-95-6 [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. quora.com [quora.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 14. Video: Radical Substitution: Allylic Bromination [jove.com]

- 15. Page loading... [guidechem.com]

- 16. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC Determination of this compound on Newcrom R1 Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of Allyl Bromide from Allyl Alcohol and Hydrobromic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl bromide from allyl alcohol and hydrobromic acid (HBr). This compound is a valuable reagent in organic synthesis, serving as a precursor for various pharmaceuticals, dyes, and fragrances.[1] The primary method of its production involves the reaction of allyl alcohol with HBr, typically in the presence of a strong acid catalyst like sulfuric acid.[2][3]

Reaction Mechanism

The conversion of allyl alcohol to this compound is a nucleophilic substitution reaction. The reaction is acid-catalyzed, with the first step involving the protonation of the alcohol's hydroxyl group by the acid.[4][5][6] This converts the poor leaving group (-OH) into a good leaving group (H₂O).[5][7][8]

Due to the stability of the resulting allylic carbocation, which is resonance-stabilized, the reaction is believed to proceed primarily through an SN1 mechanism.[7][8][9] Following the departure of the water molecule, the bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation to form the final product, this compound.[9]

Experimental Protocols

The following protocols are based on established procedures reported in the literature, notably in Organic Syntheses.[10]

Protocol 1: Standard Laboratory Synthesis

This method involves the addition of sulfuric acid to a mixture of allyl alcohol and aqueous hydrobromic acid, followed by distillation of the product.[10]

Materials and Reagents:

-

Allyl alcohol

-

48% aqueous Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Apparatus:

-

Round-bottomed flask (e.g., 3-L)

-

Mechanical stirrer

-

Separatory funnel

-

Efficient condenser set for downward distillation

-

Receiving flask

-

Heating mantle or oil bath

Procedure:

-

Preparation of Acid Mixture : In a 3-L round-bottomed flask, prepare a hydrobromic acid solution. This can be done by combining 1 kg (5.9 moles) of 48% aqueous HBr with 300 g of concentrated H₂SO₄, or by the sulfur dioxide reduction of bromine.[10]

-

Addition of Alcohol : To this acid mixture, add 233 g (4 moles) of pure allyl alcohol.[10]

-

Reaction and Distillation : Begin stirring the mixture. Gradually add another 300 g of concentrated sulfuric acid through the separatory funnel. The reaction is exothermic, and the this compound will begin to distill.[11] The addition and distillation process typically takes about 30 to 60 minutes.[1][10] Collect the distillate, which is the crude this compound.

-

Work-up and Purification :

-

Transfer the crude distillate to a separatory funnel and wash it with a 5% sodium carbonate solution to neutralize any remaining acid.[1][10]

-

Wash the organic layer with water.[1]

-

Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.[1][10]

-

Filter the dried liquid.

-

-

Final Distillation : Purify the product by fractional distillation, collecting the fraction that boils between 69-72°C.[1][10]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Parameter | Value | Reference(s) |

|---|---|---|

| Reactants | Allyl Alcohol, 48% HBr, conc. H₂SO₄ | [1],[10],[9] |

| Molar Ratio (approx.) | 1 (Allyl Alcohol) : 1.5 (HBr) | [10],[2] |

| Reaction Time | 30 - 60 minutes | [1],[10] |

| Product Boiling Point | 69 - 72 °C | [1],[10] |

| Reported Yield | 92 - 96% | [10],[2] |

| Primary Side Product | Propylene bromide |[10] |

Table 2: Physical Properties of Key Chemicals

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

|---|---|---|---|---|

| Allyl Alcohol | C₃H₆O | 58.08 | 0.854 | 97 |

| Hydrobromic Acid (48%) | HBr | 80.91 | ~1.49 | ~124 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 1.84 | 337 |

| This compound | C₃H₅Br | 120.98 | 1.398 | 71 |

Safety Considerations

-

Corrosive Reagents : Concentrated sulfuric acid and hydrobromic acid are highly corrosive. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always add acid to water or the reaction mixture slowly to control the exothermic reaction.[11]

-

Lachrymators : Allyl alcohol and the product, this compound, are potent lachrymators (tear-inducing agents) and irritants.[9] All operations should be conducted in a fume hood.

-

Flammability : Allyl alcohol and this compound are flammable liquids. Keep them away from ignition sources.

This synthesis, while yielding a high percentage of the desired product, requires careful handling of hazardous materials and precise control of reaction conditions.[2][10] The purification steps are crucial for obtaining a product suitable for subsequent applications in research and development.

References

- 1. guidechem.com [guidechem.com]

- 2. US5208400A - Process for producing allyl bromides - Google Patents [patents.google.com]

- 3. JP3270571B2 - Method for producing this compound - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sciencemadness Discussion Board - this compound Preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

Allyl Bromide: A Comprehensive Technical Guide for Alkylation in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl bromide (3-bromopropene) is a highly versatile and reactive alkylating agent extensively utilized in organic synthesis. Its unique chemical structure, possessing both a reactive bromine atom and a double bond, allows for the introduction of the allyl group into a wide array of molecules. This guide provides an in-depth technical overview of this compound's properties, reactivity, and applications as an alkylating agent. It includes detailed experimental protocols for key transformations, quantitative data summarized in structured tables, and visualizations of reaction mechanisms and workflows to aid researchers in its effective and safe utilization.

Introduction

This compound is a colorless to light yellow liquid with a pungent odor, valued in organic chemistry for its ability to act as an electrophilic allylating agent.[1][2] It is more reactive than allyl chloride, making it a preferred reagent in many synthetic applications, though its higher cost is a consideration.[2] The presence of the double bond in the allyl group provides a handle for further functionalization, making it a valuable building block in the synthesis of complex molecules, including polymers, pharmaceuticals, and fragrances.[1][3]

This guide will delve into the core applications of this compound as an alkylating agent, focusing on the formation of carbon-heteroatom (C-O, C-N, C-S) and carbon-carbon (C-C) bonds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in chemical reactions.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₅Br | [2] |

| Molar Mass | 120.977 g/mol | [2] |

| Appearance | Clear to light yellow liquid | [1][2] |

| Density | 1.398 g/cm³ | [2] |

| Melting Point | -119 °C | [2] |

| Boiling Point | 71 °C | [2] |

| Solubility in Water | Very slightly soluble | [1] |

| Refractive Index (n D) | 1.4697 (20 °C) | [1] |

Reactivity and Reaction Mechanisms

This compound's utility as an alkylating agent stems from its susceptibility to nucleophilic attack, primarily through S_N2 and S_N2' mechanisms. The choice of nucleophile, solvent, and reaction conditions can influence the regioselectivity of the reaction.

S_N2 and S_N2' Reactions

Nucleophiles can attack the carbon atom bearing the bromine atom (α-carbon) in a direct S_N2 displacement, or they can attack the γ-carbon of the double bond in an S_N2' (allylic rearrangement) fashion.

References

The Dichotomous Reactivity of Allyl Bromide: A Technical Guide to Nucleophilic Substitution Mechanisms

For Immediate Release

[Shanghai, China – December 20, 2025] – This in-depth technical guide provides a comprehensive overview of the mechanistic pathways governing nucleophilic substitution reactions on allyl bromide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the factors dictating the competition between SN1, SN2, and their allylic rearrangement counterparts (SN1' and SN2'), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical logic.

Executive Summary

This compound serves as a cornerstone electrophile in organic synthesis due to its heightened reactivity and the versatility of its substitution reactions. The presence of a carbon-carbon double bond adjacent to the reaction center introduces a layer of complexity, enabling multiple reaction pathways. This guide dissects the nuances of the SN1 and SN2 mechanisms as they pertain to this compound, with a special focus on the resonance-stabilized allylic cation and the potential for allylic rearrangements. Understanding these competing mechanisms is paramount for controlling reaction outcomes and designing efficient synthetic routes.

The Dual Mechanistic Manifold: SN1 vs. SN2

Nucleophilic substitution on this compound can proceed through two distinct, competing mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[1]

The SN1 and SN1' Pathway

Under conditions that favor carbocation formation, such as in the presence of a weak nucleophile and a polar protic solvent, this compound undergoes an SN1 reaction. The rate-determining step is the dissociation of the bromide leaving group to form a resonance-stabilized allylic carbocation.[2][3] This intermediate can be attacked by the nucleophile at either the α-carbon (C1) or the γ-carbon (C3), leading to a mixture of the direct substitution product (SN1) and the rearranged product (SN1').[4][5]

The hydrolysis of an allylic bromide, for instance, can lead to a mixture of primary and secondary allylic alcohols due to the delocalization of the positive charge across the allylic system.[5]

The SN2 and SN2' Pathway

With a strong nucleophile and a polar aprotic solvent, the SN2 mechanism is favored.[6] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[2] Notably, allylic halides react significantly faster in SN2 reactions than their saturated counterparts; for example, allyl chloride reacts over 800 times faster than propyl chloride.[7] This enhanced reactivity is attributed to steric factors and electronic effects that lower the energy of the transition state.[7]

Similar to the SN1 pathway, the nucleophile can attack at either the α-carbon (SN2) or the γ-carbon (SN2'), with the latter resulting in an allylic rearrangement.[4][8] The SN2' pathway is more likely to occur when the α-position is sterically hindered.[4]

Quantitative Analysis of Reaction Kinetics

The rate of nucleophilic substitution on this compound is profoundly influenced by the solvent and the nucleophile. The following table summarizes kinetic data for the reaction of this compound with benzoyl thiosemicarbazide (B42300) in various solvents, illustrating the impact of the reaction medium on the second-order rate constant (k) and the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡).

| Solvent | k x 10³ (dm³ mol⁻¹ s⁻¹) at 303 K | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) |

| Methanol (B129727) | 4.298 | 53.60 | 110.83 |

| Ethanol | 2.068 | 62.40 | 86.82 |

| n-Propanol | 1.638 | 58.00 | 106.81 |

| i-Propanol | 1.053 | 63.80 | 90.08 |

| i-Butanol | 1.025 | 60.10 | 102.50 |

| Benzyl alcohol | 2.106 | 51.00 | 127.82 |

| Acetone | 8.850 | 48.00 | 128.86 |

| Ethyl methyl ketone | 8.163 | 52.00 | 114.70 |

| Cyclohexanone | 10.150 | 49.00 | 123.68 |

| Acetonitrile | 10.650 | 47.00 | 130.12 |

| Benzonitrile | 7.934 | 45.00 | 141.83 |

| Dimethyl sulphoxide | 57.500 | 46.00 | 122.92 |

| Dimethyl formamide (B127407) | 7.100 | 54.00 | 107.57 |

Data extracted from a kinetic study on the reaction of this compound with benzoyl thiosemicarbazide.[9]

The negative entropy of activation in all solvents suggests a more ordered transition state compared to the reactants.[9] The solvolysis rate of this compound is significantly slower, with rate constants of 2.788 x 10⁻⁵ s⁻¹ in methanol and 1.342 x 10⁻⁵ s⁻¹ in dimethyl formamide at 303 K, indicating that the nucleophilic substitution is over 100 times faster.[9]

Experimental Protocols

Protocol for Kinetic Measurement via Conductance

This protocol describes the determination of second-order rate constants for the reaction of this compound with a nucleophile by monitoring the change in electrical conductance of the solution.

Materials:

-

This compound (reagent grade)

-

Nucleophile (e.g., benzoyl thiosemicarbazide)

-

Anhydrous solvents (e.g., methanol, acetone, dimethylformamide)

-

Conductivity meter and cell

-

Thermostated water bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of this compound and the nucleophile of known concentrations (e.g., 0.04 M) in the desired solvent.

-

Equilibrate the stock solutions and the solvent to the desired reaction temperature (e.g., 303 K) in the thermostated water bath.

-

To initiate the reaction, mix equal volumes of the this compound and nucleophile solutions in a reaction vessel to achieve the final desired concentrations (e.g., 0.02 M for each reactant).

-

Immediately place the conductivity cell into the reaction mixture and start recording the conductance at regular time intervals.

-

The progress of the reaction is followed by the change in conductance due to the formation of ionic products.

-

The second-order rate constant (k) can be determined from the slope of a plot of 1/(C₀ - Cₜ) versus time, where C₀ is the initial concentration of the reactants and Cₜ is the concentration at time t, which is proportional to the change in conductance.

This protocol is based on the methodology described in the kinetic study of this compound with benzoyl thiosemicarbazide.[9]

Protocol for Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the separation and quantification of products from the nucleophilic substitution reaction of this compound, allowing for the determination of the ratio of direct (SN1/SN2) to rearranged (SN1'/SN2') products.

Materials:

-

Reaction mixture from the nucleophilic substitution of this compound.

-

Internal standard (e.g., n-octane or another non-reactive compound with a distinct retention time).

-

Quenching solution (e.g., cold deionized water).

-

Extraction solvent (e.g., diethyl ether or dichloromethane).

-

Drying agent (e.g., anhydrous sodium sulfate).

-

GC-MS instrument with a suitable capillary column (e.g., HP-5).

Procedure:

-

At desired time points, withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a vial containing a cold quenching solution.

-

Add a known amount of the internal standard to the quenched mixture.

-

Extract the organic products with a suitable solvent.

-

Dry the organic layer over a drying agent and carefully transfer the solution to a GC vial.

-

Inject the sample into the GC-MS.

-

The products can be identified by their mass spectra and retention times.

-

The relative amounts of the different products can be determined by integrating the peak areas of the corresponding signals in the chromatogram and normalizing them against the peak area of the internal standard.

This protocol is a generalized procedure based on standard analytical techniques for reaction monitoring.[10][11]

Visualizing Reaction Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and a decision-making framework for predicting the outcome of nucleophilic substitution on this compound.

Conclusion

The nucleophilic substitution on this compound is a nuanced process governed by a delicate interplay of factors that dictate the reaction mechanism. A thorough understanding of the SN1, SN2, SN1', and SN2' pathways is essential for predicting and controlling the outcome of synthetic transformations involving this versatile substrate. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to navigate the complexities of this compound reactivity and harness its full potential in chemical synthesis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00541H [pubs.rsc.org]

- 3. Allylic rearrangement - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. youtube.com [youtube.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

Resonance Stabilization of the Allyl Bromide Carbocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allyl bromide carbocation is a reactive intermediate of significant interest in organic synthesis and mechanistic studies. Its stability, which is crucial for determining reaction pathways and rates, is primarily attributed to the delocalization of the positive charge across the allylic system through resonance. This technical guide provides an in-depth analysis of the resonance stabilization of the this compound carbocation, integrating spectroscopic data, kinetic studies, and computational chemistry to offer a comprehensive understanding for researchers in drug development and related fields.

Introduction

Allylic carbocations are key intermediates in a variety of organic reactions, including nucleophilic substitutions and electrophilic additions. The parent allyl cation is well-understood to be stabilized by resonance, which delocalizes the positive charge over the terminal carbon atoms.[1][2][3] The introduction of a bromine atom at the allylic position introduces competing electronic effects: the electron-withdrawing inductive effect of the halogen and its potential to participate in resonance through its lone pairs. Understanding the interplay of these effects is critical for predicting the reactivity and stability of the this compound carbocation.

Resonance Theory and Molecular Orbital Description

The stability of the this compound carbocation is rationalized by resonance theory, which depicts the true structure as a hybrid of multiple contributing resonance forms. The p-orbitals on the three contiguous sp²-hybridized carbon atoms overlap to form a delocalized π-system.[4]

The primary resonance structures for the this compound carbocation are shown below. The delocalization of the positive charge between the terminal carbons (C1 and C3) is the most significant stabilizing factor. A third resonance structure, involving the bromine atom, suggests a minor contribution from the halogen's lone pairs to the π-system.

Caption: Resonance contributors of the this compound carbocation.

From a molecular orbital (MO) perspective, the three p-orbitals of the allyl system combine to form three π molecular orbitals: a bonding (ψ₁), a non-bonding (ψ₂), and an anti-bonding (ψ₃) orbital. In the allyl cation, two electrons occupy the lowest energy bonding orbital (ψ₁), which extends over all three carbon atoms, effectively delocalizing the positive charge.[4][5]

Caption: MO energy levels for the π-system of the allyl cation.

Experimental Evidence for Stabilization

The enhanced stability of the this compound carbocation is supported by various experimental observations, primarily from kinetic and spectroscopic studies.

Solvolysis Kinetics

The rate of solvolysis of this compound, an Sₙ1 reaction, provides a direct measure of the stability of the resulting carbocation intermediate.[6][7][8][9] Studies have shown that the rate of solvolysis of this compound increases with increasing solvent polarity.[10] This is consistent with the formation of a charge-delocalized carbocation intermediate that is stabilized by polar solvents.

| Solvent System | Relative Rate of Solvolysis | Reference |

| Ethanol-Water Mixtures | Increases with water content | [10] |

| Methanol-Water Mixtures | Increases with water content | [10] |

| Various Protic and Aprotic Solvents | Faster in more polar solvents | [11] |

Spectroscopic Characterization

While obtaining a clean spectrum of the transient this compound carbocation is challenging, spectroscopic data from related stable carbocations provide strong evidence for charge delocalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive evidence for the structure of carbocations comes from NMR spectroscopy, often conducted in superacid media to generate stable, long-lived ions.[1] For the parent allyl cation, ¹³C NMR spectra show that the terminal carbons (C1 and C3) are significantly deshielded and have identical chemical shifts, confirming that they share the positive charge.[12][13] The central carbon (C2) is comparatively shielded. This downfield chemical shift of the carbocationic centers is a hallmark of reduced electron density.[1]

| Cation | Carbon Atom | ¹³C Chemical Shift (ppm) | Reference |

| Allyl Cation | C1, C3 | ~215-230 | [12] |

| C2 | ~150 | [12] | |

| tert-Butyl Cation | C⁺ | 330 | [1] |

| Isopropyl Cation | C⁺ | 320 | [1] |

Infrared (IR) Spectroscopy: Information regarding the bonding within the carbocation can be inferred from IR spectroscopy. While specific data for the this compound carbocation is scarce, studies on related vinyl-type carbocations have been conducted.[14]

Computational Chemistry Insights

Quantum mechanical calculations provide valuable quantitative data on the structure and stability of the this compound carbocation.

Charge Distribution and Geometry

Computational studies on haloallyl cations indicate a significant π-donation from the halogen, contributing to the overall stability. For fluoro- and chloroallyl cations, this resonance stabilization is estimated to be around 20 kcal/mol.[15][16] Although bromine is less electronegative and a better π-donor than chlorine and fluorine, the inductive effect is also a factor. The calculated resonance energy for the parent allyl cation is approximately 37 kcal/mol.[2]

| Parameter | Value | Method | Reference |

| Resonance Energy (Allyl Cation) | 37 kcal/mol | Block-Localized Wavefunction (BLW) | [2] |

| π-Donation (Fluoroallyl Cation) | ~20 kcal/mol | Valence Bond (VBB) | [15][16] |

| π-Donation (Chloroallyl Cation) | ~20 kcal/mol | Valence Bond (VBB) | [15][16] |

Logical Workflow for Computational Analysis

Caption: Workflow for computational analysis of carbocation stability.

Experimental Protocols

Protocol for Solvolysis Kinetics of this compound

This protocol outlines a method to determine the rate of solvolysis of this compound in an alcohol-water mixture by monitoring the production of HBr.

Materials:

-

This compound

-

Ethanol (or Methanol)

-

Deionized water

-

Sodium hydroxide (B78521) solution (standardized, e.g., 0.01 M)

-

Bromothymol blue indicator

-

Constant temperature bath

-

Burette, pipettes, flasks

Procedure:

-

Prepare a solvent mixture of known composition (e.g., 50:50 ethanol:water by volume).

-

Place a known volume (e.g., 50 mL) of the solvent mixture in a flask and bring it to the desired temperature in the constant temperature bath.

-

Add a few drops of bromothymol blue indicator.

-

Add a known, small amount of the standardized NaOH solution to make the solution basic (blue).

-

Initiate the reaction by adding a precise amount of this compound (e.g., 0.1 mL) and start a timer.

-

Record the time it takes for the solution to become acidic (yellow) due to the HBr produced.

-

Immediately add another known aliquot of NaOH solution and record the time for the color change.

-

Repeat this process for several intervals to collect data on the rate of acid production.

-

The rate constant can be determined from the integrated rate law for a first-order reaction.

Protocol for NMR Spectroscopic Observation of Allyl Cations in Superacid

This protocol describes the generation and NMR analysis of stable allyl cations.

Materials:

-

Allyl precursor (e.g., allyl alcohol or allyl halide)

-

Superacid system (e.g., SbF₅/SO₂ClF or "Magic Acid" FSO₃H-SbF₅)

-

NMR tubes designed for low-temperature work

-

Low-temperature NMR spectrometer

Procedure:

-

Prepare the superacid solution in a dry, inert atmosphere at low temperature (e.g., -78 °C).

-

In a separate, pre-cooled container, dissolve the allyl precursor in a suitable low-temperature solvent (e.g., SO₂ClF).

-

Slowly add the precursor solution to the vigorously stirred superacid solution at low temperature.

-

Transfer the resulting solution to a pre-cooled NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at the lowest possible temperature to maintain the stability of the carbocation.

-

Analyze the chemical shifts and coupling constants to characterize the carbocation structure.

Caption: Workflow for the generation and NMR analysis of carbocations.

Conclusion

The resonance stabilization of the this compound carbocation is a multifaceted phenomenon governed by the delocalization of the positive charge across the π-system. Kinetic data from solvolysis reactions provide strong evidence for the formation of a stabilized carbocation intermediate. Spectroscopic studies, particularly ¹³C NMR of related allyl cations, confirm the delocalization of charge. Computational studies further quantify the energetic contributions of resonance. While the bromine atom introduces a competing inductive effect, its ability to participate in resonance through its lone pairs contributes to the overall stability of this important reactive intermediate. A thorough understanding of these stabilizing factors is essential for the rational design of synthetic pathways and the development of new therapeutic agents.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Resonance effect in the allyl cation and anion: a revisit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Item - The Alkaline solvolysis of this compound in alcohol-water solvents - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 13C NMR chemical shift correlations in application of “tool of increasing electron demand” to stable long-lived carbocations: Comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 15. Quantifying resonance through a Lewis valence bond approach: application to haloallyl and carbonyl cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Allyl Bromide (CAS 106-95-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl bromide (3-bromopropene) is a highly versatile and reactive organohalide compound.[1] Identified by its CAS number 106-95-6, it is a key building block in organic synthesis, particularly valued for its ability to introduce the allyl functional group into a wide array of molecules.[2][3] This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, reactivity, applications in research and industry, and critical safety information.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid with a strong, pungent, and irritating odor.[1][4] It is highly flammable and should be handled with appropriate precautions.[5][6] Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 106-95-6 | [1] |

| Molecular Formula | C₃H₅Br | [1] |

| Molecular Weight | 120.98 g/mol | [2][4] |

| Appearance | Clear, colorless to light yellow liquid | [1][4] |

| Odor | Intense, acrid, pungent | [1][5] |

| Density | 1.398 g/cm³ | [1] |

| Melting Point | -119 °C (-182 °F; 154 K) | [1] |

| Boiling Point | 71 °C (160 °F; 344 K) | [1] |

| Flash Point | -2 °C to -1 °C (28-30 °F) | [4][5][6] |

| Autoignition Temperature | 280 °C (536 °F) | [5] |

| Solubility in Water | 0.38 g/100 g H₂O; Slightly soluble | [1][7] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform, carbon tetrachloride | [7][8] |

| Vapor Pressure | 18.6 kPa (136 mmHg) | [1][4] |

| Refractive Index (n_D) | 1.4697 (at 20 °C) | [1] |

| log P (Octanol/Water Partition Coefficient) | 1.79 | [1][9] |

Synthesis of this compound

The primary commercial synthesis of this compound involves the reaction of allyl alcohol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[1][10] This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis from Allyl Alcohol

Materials:

-

Allyl alcohol

-

Hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

5% Sodium carbonate solution

-

Anhydrous calcium chloride or sodium sulfate

-

Reaction flask with a stirrer, dropping funnel, and distillation setup

Procedure:

-

To a reaction flask, add 250 g of 48% hydrobromic acid.[10]

-

Slowly add 75 g of concentrated sulfuric acid while stirring.[10]

-

Add 58 g (1.0 mol) of allyl alcohol to the mixture.[10]

-

While stirring continuously, add another 75 g of concentrated sulfuric acid dropwise from the funnel.[10]

-

Heat the reaction mixture to facilitate the distillation of the this compound as it forms. The reaction is typically complete within 30 minutes.[10]

-

Collect the distillate, which is an azeotropic mixture of this compound and water.[11]

-

Wash the collected distillate with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a water wash.[10]

-

Dry the organic layer with a suitable drying agent like anhydrous calcium chloride or sodium sulfate.[10]

-

Perform a final fractional distillation, collecting the fraction boiling at 69-72 °C to obtain pure this compound.[10] This process can yield up to 93% of the theoretical product.[10]

An alternative method involves the halogen exchange reaction between allyl chloride and hydrobromic acid.[1][12]

Chemical Reactivity and Mechanisms

This compound is a potent electrophilic alkylating agent due to the polarized carbon-bromine bond and the ability of the allyl group to stabilize carbocation intermediates.[1][13] It readily participates in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), Grignard reagent formation, and cross-coupling reactions.

Nucleophilic Substitution

This compound reacts with a wide range of nucleophiles (Nu⁻) to introduce the allyl group (CH₂=CHCH₂-).[1] These reactions are fundamental in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1][13]

-

General Reaction: CH₂=CHCH₂Br + Nu⁻ → CH₂=CHCH₂Nu + Br⁻

Allylic halides are particularly reactive in nucleophilic substitution reactions because they can form resonance-stabilized allylic carbocations, facilitating SN1 pathways.[14][15]

Logical Diagram: Reactivity of this compound

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound or 3-Bromopropene or 3-Bromopropylene Manufacturers, SDS [mubychem.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of this compound in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ALLY BROMIDE - Ataman Kimya [atamanchemicals.com]

- 9. lobachemie.com [lobachemie.com]

- 10. Page loading... [guidechem.com]

- 11. youtube.com [youtube.com]

- 12. JP3270571B2 - Method for producing this compound - Google Patents [patents.google.com]

- 13. Application of Allyl bromide_Chemicalbook [chemicalbook.com]

- 14. quora.com [quora.com]

- 15. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]

Preparation of Allylmagnesium Bromide from Allyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allylmagnesium bromide from allyl bromide, a critical Grignard reagent in organic synthesis. The document details the underlying reaction mechanism, offers step-by-step experimental protocols, presents quantitative data in a structured format, and outlines essential safety precautions.

Introduction

Allylmagnesium bromide is a highly versatile organometallic compound, widely employed in organic chemistry for the introduction of the allyl group.[1] As a Grignard reagent, it participates in a variety of carbon-carbon bond-forming reactions, including additions to carbonyl compounds, nitriles, and imines, as well as displacement reactions with halo compounds.[2][3] Its utility is particularly pronounced in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[4] The preparation of allylmagnesium bromide is typically achieved through the direct reaction of this compound with magnesium metal in an ethereal solvent.[2][5]

Reaction Mechanism and Considerations

The formation of allylmagnesium bromide proceeds via an oxidative addition of the this compound to magnesium metal. This process is understood to occur through a radical mechanism on the surface of the magnesium. The reaction is highly exothermic and sensitive to the presence of water and oxygen, which can quench the Grignard reagent.[6][7]

A significant side reaction in the synthesis of allylmagnesium bromide is the Wurtz-type coupling of the this compound, leading to the formation of 1,5-hexadiene (B165246).[5][8] This side reaction can be minimized by several strategies, including the slow addition of this compound, maintaining a low reaction temperature (typically below 0°C), and using an excess of magnesium.[1] The choice of solvent is also crucial; while diethyl ether is commonly used, tetrahydrofuran (B95107) (THF) can also be employed, though in THF, the Wurtz coupling to form 1,5-hexadiene can be more pronounced.[2][8] For this reason, when THF is the desired final solvent, a solvent exchange from diethyl ether is often performed.[8]

Activation of the magnesium surface is often necessary to initiate the reaction. This can be achieved by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] The magnesium turnings should be of high purity to suppress side reactions.[5]

Experimental Protocols

Below are detailed experimental protocols for the preparation of allylmagnesium bromide in both diethyl ether and tetrahydrofuran.

Preparation of Allylmagnesium Bromide in Diethyl Ether

This protocol is adapted from established literature procedures.[5][8]

Materials:

-

Magnesium turnings

-

This compound (distilled before use)[8]

-

Anhydrous diethyl ether

-

Iodine (crystal)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser with a calcium chloride drying tube

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice-water bath

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Ensure all joints are well-sealed.

-

Magnesium and Solvent: Place magnesium turnings in the flask and add a portion of the anhydrous diethyl ether.

-

Initiation: Add a small crystal of iodine to the stirred mixture. The disappearance of the iodine color indicates the activation of the magnesium.

-

Addition of this compound: Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred magnesium suspension. The rate of addition should be controlled to maintain a gentle reflux. An ice-water bath should be kept ready to control the exothermic reaction.[6][7]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has reacted. The resulting greyish solution is the allylmagnesium bromide Grignard reagent.

-

Quantification: The concentration of the prepared Grignard reagent can be determined by titration.[9][10]

Preparation of Allylmagnesium Bromide in Tetrahydrofuran (via solvent exchange)

This protocol is based on the procedure described in Organic Syntheses.[8]

Materials:

-

Allylmagnesium bromide in diethyl ether (prepared as in 3.1)

-

Anhydrous tetrahydrofuran (THF)

Equipment:

-

Two-necked round-bottom flask

-

Distillation apparatus (swan neck adapter and descending condenser)

-

Heating mantle or water bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Transfer of Ethereal Solution: Transfer the prepared ethereal solution of allylmagnesium bromide to a two-necked flask under an inert atmosphere.

-

Solvent Removal: Equip the flask for distillation and carefully remove the diethyl ether by gentle heating.

-

Addition of THF: Once the bulk of the ether is removed, add anhydrous THF to the residue. A vigorous reaction may occur as the THF complexes with the Grignard reagent.

-

Final Distillation: Gently heat the mixture again to remove any remaining diethyl ether.

-

Final Product: The resulting fluid grey solution is allylmagnesium bromide in THF.

Quantitative Data

The following tables summarize typical quantitative data for the preparation of allylmagnesium bromide.

Table 1: Reagent Stoichiometry and Yields

| Parameter | Value (Diethyl Ether) | Value (THF via exchange) | Reference |

| This compound | 1.50 mol | 1.50 mol | [8] |

| Magnesium | 3.75 g-atom (excess) | 3.75 g-atom (excess) | [8] |

| Solvent | 1.65 L Diethyl Ether | 500 mL THF | [8] |

| Typical Yield | 79-89% | Not explicitly stated, but used for subsequent reaction with high yield | [5][8] |

Table 2: Reaction Conditions

| Parameter | Condition (Diethyl Ether) | Condition (THF via exchange) | Reference |

| Temperature | Gentle reflux (controlled with ice bath) | 50-65°C for solvent exchange | [5][8] |

| Addition Time | 8-17 hours (for large scale) | N/A | [5][8] |

| Stirring Time | 30-60 minutes post-addition | 1 hour post-THF addition | [5][8] |

Safety Precautions

The preparation of Grignard reagents requires strict adherence to safety protocols due to the hazardous nature of the reagents and solvents.

-

Anhydrous Conditions: All glassware must be thoroughly dried, typically by flame-drying under an inert atmosphere, as Grignard reagents react violently with water.[6][7][11]

-

Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[11]

-

Flammable Solvents: Diethyl ether and THF are highly flammable and volatile. The reaction should be conducted in a well-ventilated fume hood, and all sources of ignition must be eliminated.[6][7]

-

Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. An ice-water bath must be readily available to control the reaction temperature and prevent a runaway reaction.[6][7][12]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11]

-

Quenching: Any unreacted Grignard reagent must be carefully quenched, typically by the slow addition of a protic solvent like isopropanol, followed by a saturated aqueous solution of ammonium (B1175870) chloride.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the preparation of allylmagnesium bromide.

Grignard Reaction Mechanism

Caption: Simplified mechanism for the formation of a Grignard reagent.

References

- 1. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. rsc.org [rsc.org]

- 11. smart.dhgate.com [smart.dhgate.com]

- 12. acs.org [acs.org]

Solubility of Allyl Bromide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl bromide (3-bromopropene), a key reagent in organic synthesis, is utilized extensively in the pharmaceutical and chemical industries for the introduction of the allyl group into various molecular scaffolds. Its reactivity and physical properties, particularly its solubility, are critical parameters for reaction optimization, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, supported by experimental methodologies and a logical framework for solvent selection. While this compound is widely reported as miscible with many organic solvents, this guide presents the available data in a structured format and outlines a general protocol for quantitative solubility determination.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is based on the polarity and intermolecular forces of the solute and solvent molecules. This compound is a moderately polar molecule due to the presence of the electronegative bromine atom. This polarity, combined with its carbon backbone, allows it to interact favorably with a variety of organic solvents. The primary intermolecular forces at play are dipole-dipole interactions and London dispersion forces. In solvents of similar polarity, the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy released upon forming solute-solvent interactions, leading to dissolution.

Quantitative Solubility Data

This compound is widely cited as being miscible with a variety of common organic solvents. "Miscible" indicates that the two substances are soluble in each other in all proportions, forming a homogeneous solution. For practical purposes in a laboratory or industrial setting, this implies that a quantitative solubility limit is not typically reached under standard conditions. The table below summarizes the solubility of this compound in water and its miscibility with common organic solvents.

| Solvent | Chemical Class | Solubility at 25 °C | Reference(s) |

| Water | Protic, Polar | 3.835 g/L | [1][2][3] |

| Ethanol | Alcohol | Miscible | [1][2][3][4] |

| Diethyl Ether | Ether | Miscible | [1][2][3][4] |